molecular formula C5H12ClNO2 B8754715 Methyl3-methoxypropanimidatehydrochloride CAS No. 61737-87-9

Methyl3-methoxypropanimidatehydrochloride

Cat. No.: B8754715
CAS No.: 61737-87-9
M. Wt: 153.61 g/mol
InChI Key: KURHUZOQMZQFMU-UHFFFAOYSA-N
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Description

Methyl3-methoxypropanimidatehydrochloride is an organic compound with the molecular formula C4H10ClN2O. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is often utilized as a reagent in the preparation of other chemical substances and has applications in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-methoxypropanimidatehydrochloride typically involves the reaction of methyl 3-methoxypropionate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

  • Methyl 3-methoxypropionate is reacted with an amine (e.g., methylamine) in the presence of hydrochloric acid.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidate hydrochloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl3-methoxypropanimidatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to amine or other reduced forms.

    Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl3-methoxypropanimidatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to modify proteins and other biomolecules.

    Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl3-methoxypropanimidatehydrochloride involves its ability to react with nucleophiles, such as amines and alcohols, to form imidate derivatives. These reactions are facilitated by the presence of the hydrochloride group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • Methyl 2-methylpropionimidate hydrochloride
  • Methyl 3-methoxypropionate
  • 3-Methoxypropanimidamide hydrochloride

Comparison: Methyl3-methoxypropanimidatehydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. For example, Methyl 2-methylpropionimidate hydrochloride has a different substitution pattern, which affects its reactivity and applications.

Properties

CAS No.

61737-87-9

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

methyl 3-methoxypropanimidate;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-7-4-3-5(6)8-2;/h6H,3-4H2,1-2H3;1H

InChI Key

KURHUZOQMZQFMU-UHFFFAOYSA-N

Canonical SMILES

COCCC(=N)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a three-necked reaction vessel equipped with stirrer, gas delivery tube, thermometer and reflux condenser is charged 85.1 parts of 3-methoxypropionitrile, 32.0 parts of reagent grade methanol and 300 parts of toluene. The exit from the reflux condenser is connected to a drying tower filled with a commercially available drying agent and a bath is provided for cooling the vessel below 0° C. Hydrochloric acid gas flow is controlled by means of a rotameter and is passed through a calcium chloride filled trap which serves both as a means for drying the gas and as a receiver in case liquid is sucked back into the line. After charging the reagents and toluene, the solution is stirred and cooled to 3° C. and the HCl gas is then fed, while controlling the temperature to -4° to 1° C., until 38.0 parts have been added. The HCl gas is added as rapidly as possible commensurate with complete adsorption and good temperature control. The mixture is then stirred for 15 hours in an ice bath (maximum 10° C.). Crystals of methyl-3-methoxypropionimidate hydrochloride appear 2.25 hours after the HCl addition is complete. 46.5 Hours after the HCl addition is stopped, an 80% yield of methyl-3-methoxypropionimidate hydrochloride is formed.
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